
1,1,3,3,4,4,4-Heptafluorobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,4,4,4-Heptafluorobutan-2-one is a fluorinated organic compound with the molecular formula C4H3F7O. This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of heptafluorobutyryl fluoride with a suitable nucleophile under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce fluorine atoms into the organic substrate. The reaction conditions are carefully monitored to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,1,3,3,4,4,4-Heptafluorobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism by which 1,1,3,3,4,4,4-Heptafluorobutan-2-one exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence biological pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound shares a similar fluorinated structure but differs in functional groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with similar properties but different applications.
Uniqueness: 1,1,3,3,4,4,4-Heptafluorobutan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
370862-34-3 |
|---|---|
Fórmula molecular |
C4HF7O |
Peso molecular |
198.04 g/mol |
Nombre IUPAC |
1,1,3,3,4,4,4-heptafluorobutan-2-one |
InChI |
InChI=1S/C4HF7O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H |
Clave InChI |
HXGGILLNHZCSPH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


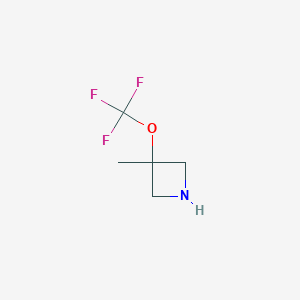
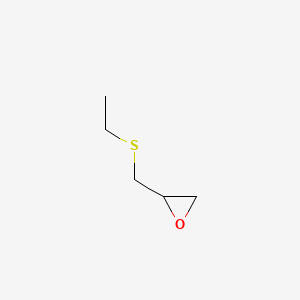
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
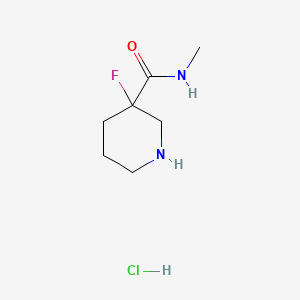


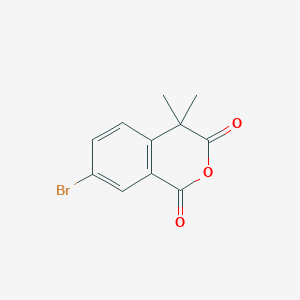
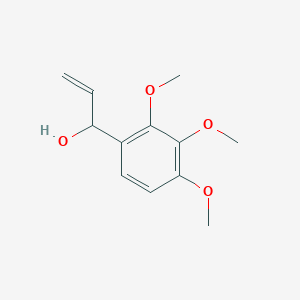
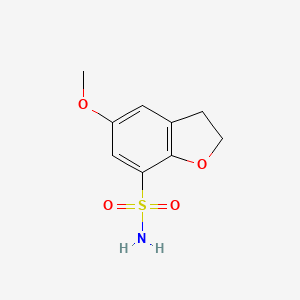


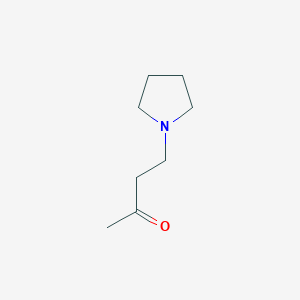
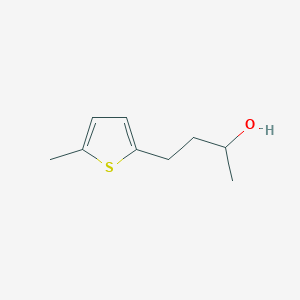
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
